molecular formula C22H23N3O2 B12176148 1-[(1-benzyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide

1-[(1-benzyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide

Cat. No.: B12176148
M. Wt: 361.4 g/mol
InChI Key: PXBWIQAWYSTTQF-UHFFFAOYSA-N
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Description

1-[(1-Benzyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide is a complex organic compound that features an indole moiety linked to a piperidine ring through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-benzyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the indole moiety, followed by its functionalization and subsequent coupling with a piperidine derivative. Key steps may involve:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Benzyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1-[(1-benzyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-Benzyl-1H-indole-2-carboxamide
  • 1-(1H-Indol-2-yl)carbonylpiperidine
  • 1-Benzyl-1H-indole-3-carboxamide

Uniqueness: 1-[(1-Benzyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide stands out due to its unique combination of the indole and piperidine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-(1-benzylindole-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H23N3O2/c23-21(26)17-10-12-24(13-11-17)22(27)20-14-18-8-4-5-9-19(18)25(20)15-16-6-2-1-3-7-16/h1-9,14,17H,10-13,15H2,(H2,23,26)

InChI Key

PXBWIQAWYSTTQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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